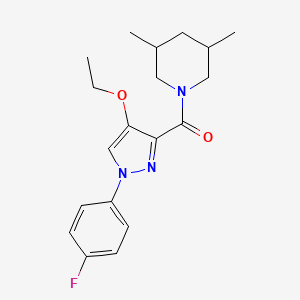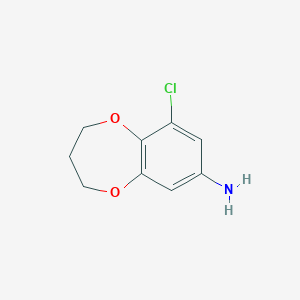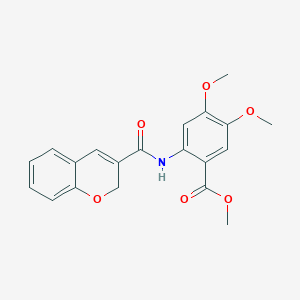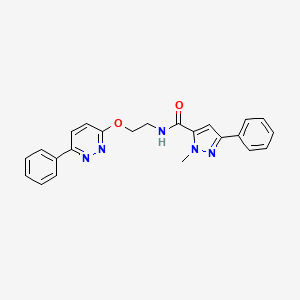
(3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H24FN3O2 and its molecular weight is 345.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Research
A significant area of research for compounds related to (3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone involves their potential as antipsychotic agents. For instance, derivatives like (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone were found to have antipsychotic-like profiles in behavioral tests without binding to dopamine receptors, a common target of traditional antipsychotics. This suggests a novel pharmacology for these compounds, potentially leading to antipsychotic drugs without some of the side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Fluorescence and Photophysical Properties
The photophysical properties of certain derivatives, such as 1,3,5-triarylpyrazolines, have been studied for their potential use in molecular logic devices. These compounds exhibit photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, influenced by pH levels. Their fluorescence behavior can be switched on and off in response to environmental changes, suggesting applications in molecular sensors and optoelectronics (Zammit et al., 2015).
Antimicrobial and Anticancer Properties
Some novel pyrazole derivatives, such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have demonstrated significant antimicrobial and anticancer activity in vitro. These findings point to their potential use in developing new therapeutic agents for treating microbial infections and cancer (Hafez et al., 2016).
Chemical Synthesis and Intermediates
Compounds related to the chemical structure of interest have been used as intermediates in the synthesis of various other chemicals. For example, derivatives have been synthesized as intermediates for herbicides, illustrating their utility in agricultural chemistry (Zhou Yu, 2002).
Sensor Development
Derivatives like Schiff bases derived from antipyrine have shown potential as colorimetric sensors for metal ions such as Fe(III) and as "turn-on" fluorescent sensors for Al(III). These properties make them useful in the development of new sensing materials for environmental and analytical applications (Soufeena & Aravindakshan, 2019).
Antibacterial and Antioxidant Activities
Pyrazole derivatives, including those structurally similar to the compound of interest, have been evaluated for antibacterial and antioxidant activities. Their moderate efficacy in these areas suggests potential for use in pharmaceuticals and possibly in food preservation (Golea Lynda, 2021).
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-4-25-17-12-23(16-7-5-15(20)6-8-16)21-18(17)19(24)22-10-13(2)9-14(3)11-22/h5-8,12-14H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLTZUUPVRQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CC(CC(C2)C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Tert-butyl 5-[(2-chloroacetyl)amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2734002.png)
![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2734003.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2734004.png)

![Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate](/img/structure/B2734008.png)

![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)

![2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2734014.png)



